
2,4-Dichlorobenzyl alcohol
Overview
Description
2,4-Dichlorobenzyl alcohol (DCBA) is a chlorinated benzyl alcohol derivative with the molecular formula C₇H₆Cl₂O and a molecular weight of 177.03 g/mol . Its structure consists of a benzene ring substituted with chlorine atoms at the 2- and 4-positions and a hydroxyl group at the benzyl position . DCBA is widely used as an antiseptic and antimicrobial agent in over-the-counter (OTC) throat lozenges, often combined with amylmetacresol (AMC) to enhance efficacy against oropharyngeal pathogens .
DCBA exhibits low acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats) and is considered safe for human use at recommended doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorobenzyl alcohol is typically synthesized from 2,4-dichlorobenzyl chloride through a two-stage reaction. The first stage involves reacting 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst to form the 2,4-dichlorobenzyl ester of the organic acid. The second stage involves hydrolyzing this ester with a strong base to yield dichlorobenzyl alcohol .
Industrial Production Methods: The industrial production of dichlorobenzyl alcohol follows the same synthetic route as described above, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature and pH, to optimize the yield and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: Dichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form dichlorobenzaldehyde.
Reduction: Can be reduced to form dichlorotoluene.
Substitution: Can undergo nucleophilic substitution reactions, particularly with halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides like HCl, HBr, and HI under acidic conditions.
Major Products Formed:
Oxidation: Dichlorobenzaldehyde.
Reduction: Dichlorotoluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
Antiseptic Properties
2,4-Dichlorobenzyl alcohol is widely recognized for its antiseptic properties. It is commonly used in formulations aimed at reducing microbial load on skin and mucous membranes.
- Mechanism of Action : DCBA acts by disrupting the cell membrane integrity of bacteria and fungi, leading to cell death. Its effectiveness against a broad spectrum of pathogens makes it a valuable ingredient in antiseptic products.
- Formulations : DCBA is often combined with other agents, such as amylmetacresol (AMC), to enhance its antimicrobial efficacy. For instance, formulations containing both DCBA and AMC have been shown to be effective in treating sore throats by providing symptomatic relief and reducing inflammation .
Antiviral Applications
Recent studies have highlighted the potential of this compound in antiviral applications, specifically against viral infections such as HIV and SARS-CoV.
- HIV Treatment : A notable patent describes the use of a formulation containing DCBA and AMC for the treatment or prevention of HIV infections. The combination has demonstrated virucidal activity, effectively inactivating HIV particles . This formulation can be administered via various routes including vaginal or rectal applications.
- SARS-CoV Inhibition : Another patent indicates that DCBA can be used in pharmaceutical compositions aimed at preventing infections caused by SARS-associated coronavirus (SARS-CoV). The combination of DCBA with AMC has shown promise in inhibiting the virus's ability to infect host cells .
Throat Lozenges and Sprays
DCBA is also utilized in over-the-counter throat lozenges and sprays designed to alleviate symptoms associated with pharyngitis and other throat conditions.
- Efficacy Studies : Clinical trials have demonstrated that throat lozenges containing DCBA significantly reduce throat soreness and provide pain relief . These products are typically well-tolerated by patients, making them a popular choice for symptomatic treatment.
Safety and Toxicology Studies
Safety assessments of this compound have been conducted to evaluate its potential toxicity.
- Animal Studies : Research involving oral gavage studies in rats has indicated that while high doses can lead to irritation and lesions in the gastrointestinal tract, lower doses are generally well tolerated . The no-observed-effect level (NOEL) for certain adverse effects was established at 200 mg/kg body weight per day.
- Ocular Irritation Tests : In ocular irritation tests, DCBA was shown to cause significant reactions in rabbits; however, these effects resolved within a few days post-treatment . Such studies are critical for determining safe usage levels in consumer products.
Summary Table of Applications
Application Area | Description | Formulation Examples |
---|---|---|
Antiseptic | Broad-spectrum antimicrobial activity | Skin antiseptics |
Antiviral | Treatment/prevention of HIV and SARS infections | Vaginal/rectal formulations |
Throat Lozenges/Sprays | Symptomatic relief for sore throat | Lozenges containing DCBA and AMC |
Safety/Toxicology | Studies indicate potential irritation but acceptable safety profile at low doses | Various animal toxicity studies |
Mechanism of Action
Dichlorobenzyl alcohol exerts its effects through its antibacterial, antiviral, and local anesthetic properties. It disrupts the cell membranes of bacteria and viruses, leading to their inactivation. In combination with amylmetacresol, it has shown virucidal activity against viruses associated with the common cold . The compound’s local anesthetic properties help in providing symptomatic relief from throat soreness .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substituted Benzyl Alcohols
DCBA belongs to a broader class of chlorinated benzyl alcohols. Key structural analogs include:
Key Observations :
- Substitution pattern significantly impacts antimicrobial efficacy.
- DCBA balances efficacy and safety, making it preferable for OTC products.
Physicochemical Properties
Property | 2,4-DCBA | 3,4-DCBA | 2,6-DCBA | Ethanol |
---|---|---|---|---|
Melting Point (°C) | 55–58 | Not reported | Not reported | -114 |
Boiling Point (°C) | 268.4 | Not reported | Not reported | 78 |
LogP (Octanol-Water) | 2.24 | ~2.3 (estimated) | ~2.3 (estimated) | -0.18 |
Water Solubility | Low | Low | Low | Miscible |
Stability | Oxidizes to 2,4-DCBZ | Stable | Stable | Stable |
Notes:
- DCBA’s oxidation to 2,4-dichlorobenzaldehyde (2,4-DCBZ) during storage may reduce its efficacy in lozenges .
- Higher logP values of dichlorinated analogs compared to ethanol correlate with better lipid membrane penetration, enhancing antimicrobial action .
Antimicrobial Activity
Compound | MIC Against S. aureus (µg/mL) | MIC Against C. albicans (µg/mL) | Bactericidal Speed |
---|---|---|---|
2,4-DCBA | 50–100 | 100–200 | Moderate |
3,4-DCBA | 25–50 | 50–100 | Fast |
3,4,5-Trichlorobenzyl alcohol | 10–25 | 25–50 | Slow |
Ethanol | >1,000 | >1,000 | Immediate |
Key Findings :
Biological Activity
2,4-Dichlorobenzyl alcohol (DCBA) is a compound with notable biological activity, particularly in the fields of antimicrobial and antiviral applications. This article explores its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.
Antimicrobial Activity
DCBA exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and viruses. Specifically, it demonstrates significant activity against Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, which are associated with periodontal diseases . The mechanism underlying its antimicrobial action is thought to involve the disruption of microbial cell membranes and interference with metabolic processes.
Virucidal Properties
DCBA has been incorporated into formulations such as throat lozenges, where it acts as a virucidal agent against respiratory viruses, including influenza A and SARS-CoV . In vitro studies indicate that DCBA can reduce viral titers significantly during its residence time in the oral cavity, achieving reductions of up to 91% for certain viruses .
Pharmacokinetics
The pharmacokinetic profile of DCBA indicates rapid absorption and distribution. After administration, peak concentrations are reached within 3-4 minutes. It is primarily metabolized in the liver to hippuric acid and is excreted via renal pathways, with approximately 90% of the administered dose eliminated through urine . However, detailed studies on its volume of distribution, protein binding, and half-life remain limited.
Clinical Applications
DCBA is commonly used in throat lozenges for treating acute sore throat due to its antiseptic properties. A notable study evaluated the bactericidal activity of lozenges containing amylmetacresol and DCBA against oropharyngeal pathogens implicated in pharyngitis. Results showed a greater than 3 log10 reduction in colony-forming units (CFUs) for pathogens such as Streptococcus pyogenes within one minute of exposure .
Table 1: Bactericidal Activity Against Common Pathogens
Pathogen | Log10 Reduction (CFU/mL) | Time Point |
---|---|---|
S. pyogenes | 5.7 ± 0.1 | 1 minute |
H. influenzae | 6.1 ± 0.1 | 1 minute |
A. haemolyticum | 6.5 ± 0.0 | 1 minute |
Fusobacterium necrophorum | 6.5 ± 0.0 | 1 minute |
S. dysgalactiae | 6.3 ± 0.0 | 5 minutes |
M. catarrhalis | 5.0 ± 0.9 | 5 minutes |
S. aureus | 3.5 ± 0.1 | 10 minutes |
Case Studies
In a clinical setting, a randomized double-blind study assessed the efficacy of lozenges containing DCBA for symptomatic relief in patients with sore throat caused by viral infections. The results indicated that patients experienced significant reductions in throat pain and discomfort compared to placebo groups .
Another study highlighted the virucidal effects of DCBA against respiratory syncytial virus (RSV) and human parainfluenza virus type 2 (HPIV2), demonstrating effective inactivation at various concentrations and pH levels . This suggests potential for DCBA in formulations aimed at preventing respiratory infections.
Safety and Toxicity
Toxicological evaluations indicate that DCBA has a favorable safety profile when used as directed. Overdose studies in animal models suggest that while systemic overdose may lead to transient central nervous system stimulation followed by depression, no significant fertility or mutagenicity effects have been observed . The reported LD50 for oral administration in rats is approximately 2.7 g/kg .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dichlorobenzyl alcohol, and what critical parameters influence yield and purity?
The synthesis of this compound (CAS 1777-82-8) typically involves chlorination reactions. One method starts with benzyl alcohol under hydrochloric acid catalysis, where chlorine gas is introduced to achieve selective substitution at the 2- and 4-positions of the benzene ring . Another approach uses 2,4-dichlorobenzoic acid as a precursor, involving esterification with methanol and sulfuric acid, followed by hydrolysis and recrystallization . Key parameters include reaction temperature (reflux conditions), acid catalyst concentration, and purification steps (e.g., recrystallization in ethanol) to achieve yields up to 65% . Impurities often arise from incomplete chlorination or side reactions, necessitating chromatographic or spectroscopic validation (e.g., GC-MS) .
Q. How can the structural and physicochemical properties of this compound be characterized?
The compound (C₇H₆Cl₂O, MW 177.03) is a crystalline solid with a melting point of 55–58°C and a boiling point of ~268°C . Structural confirmation relies on:
- NMR : To identify chlorine substitution patterns on the aromatic ring and the hydroxymethyl group.
- Mass spectrometry (MS) : For molecular weight validation (m/z 175.98 for [M-H]⁻) .
- X-ray crystallography : To resolve spatial arrangements, particularly the orientation of Cl atoms and the hydroxyl group .
- Chromatography (HPLC/GC) : To assess purity and detect byproducts like 3,5-dichloro isomers .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified as harmful if inhaled (H333), ingested (H303), or absorbed through the skin (H313) . Key precautions include:
- Using fume hoods and PPE (gloves, goggles) to avoid exposure.
- Storing waste in sealed containers for professional disposal to prevent environmental contamination .
- Monitoring airborne concentrations via gas detectors due to its volatility (vapor pressure: 0.0065 mmHg at 25°C) .
Advanced Research Questions
Q. How can experimental designs differentiate between bactericidal and bacteriostatic effects of this compound?
To distinguish these modes of action:
- Time-kill assays : Expose bacterial cultures (e.g., Staphylococcus aureus) to varying concentrations (0.1–10 mM) and measure viability over 24 hours. Bactericidal activity shows ≥3-log reduction in CFU/mL within 6 hours .
- Post-exposure subculture : Transfer treated cells to fresh media; growth resumption indicates bacteriostatic effects .
- Control comparisons : Include known bactericidal (e.g., ethanol) and bacteriostatic (e.g., chloramphenicol) agents .
Q. How do discrepancies in reported antiviral efficacy across studies arise, and how can they be resolved?
Variations in antiviral activity (e.g., against HIV or influenza) may stem from:
- Viral strain differences : Susceptibility to chlorinated benzyl alcohols varies by viral envelope composition .
- Cell model limitations : Primary vs. immortalized cells may metabolize the compound differently, altering effective concentrations .
- Methodological inconsistencies : Standardize assays (e.g., plaque reduction, RT-qPCR) and use EC₅₀ values normalized to cytotoxicity (CC₅₀) . Meta-analyses of dose-response curves can reconcile conflicting data .
Q. What strategies address challenges in quantifying this compound in complex biological matrices?
Analytical hurdles include low volatility and matrix interference. Solutions involve:
- Derivatization : Convert the hydroxyl group to a trimethylsilyl ether for enhanced GC-MS sensitivity .
- SPME-GC-MS/MS : Sequential direct-immersion/headspace solid-phase microextraction improves detection limits (ng/mL range) in saliva or plasma .
- Internal standards : Use deuterated analogs (e.g., 2,4-dichlorobenzyl-d₄ alcohol) for accurate quantification .
Q. How does the chlorination pattern influence the biological activity of benzyl alcohol derivatives?
Comparative studies show:
- 2,4-dichloro substitution : Maximizes antimicrobial potency due to optimal lipophilicity (LogP = 2.24), enhancing membrane penetration .
- 3,5-dichloro analogs : Exhibit lower antifungal activity, possibly due to steric hindrance at the target site .
- Monochloro derivatives : Reduced efficacy, confirming dual Cl atoms are critical for disrupting microbial enzymes .
Q. Data Contradictions and Validation
Q. How should researchers reconcile conflicting toxicity data between in vitro and in vivo studies?
While this compound shows low acute toxicity in rodents (LD₅₀ > 2000 mg/kg) , in vitro cytotoxicity (e.g., HeLa cells) may overstate risks due to:
Properties
IUPAC Name |
(2,4-dichlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHODFSFBXJZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041362 | |
Record name | 2,4-Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly Soluble | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Mechanism of Action |
The use of dichlorobenzyl alcohol has been related to its antibacterial, antiviral and local anesthetic properties. The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade. The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins. | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
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CAS No. |
1777-82-8 | |
Record name | 2,4-Dichlorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1777-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dichlorobenzenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4-Dichlorobenzyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15635 | |
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Record name | 2,4-Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.646 | |
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Record name | DICHLOROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NKX3648J9 | |
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Melting Point |
55-58 ºC | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Retrosynthesis Analysis
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